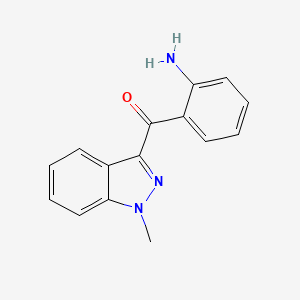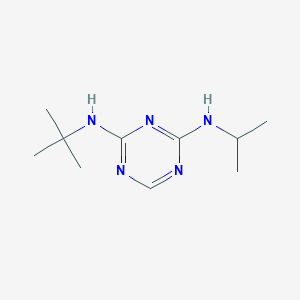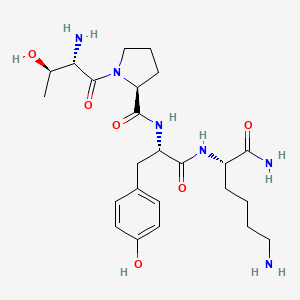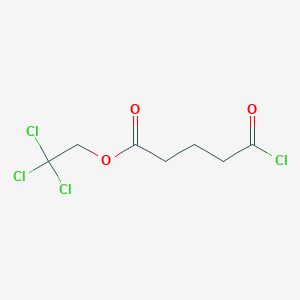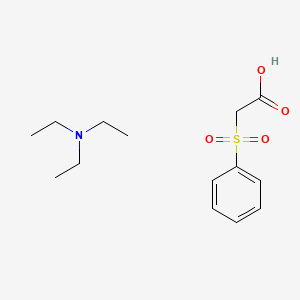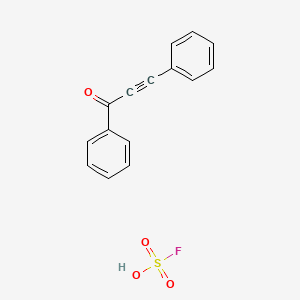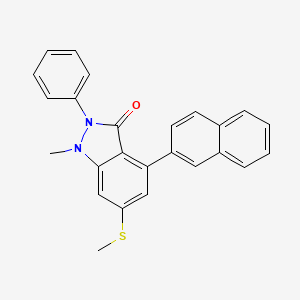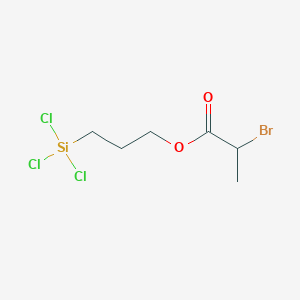
3-(Trichlorosilyl)propyl 2-bromopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trichlorosilyl)propyl 2-bromopropanoate is a useful research compound. Its molecular formula is C6H10BrCl3O2Si and its molecular weight is 328.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
3-(Trichlorosilyl)propyl 2-bromopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, to form different derivatives[][1].
Hydrolysis: The trichlorosilyl group can be hydrolyzed in the presence of water to form silanol groups, which can further condense to form siloxane bonds[][1].
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products[][1].
Wissenschaftliche Forschungsanwendungen
3-(Trichlorosilyl)propyl 2-bromopropanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of functional polymers and resins[][1].
Biology: The compound can be used to modify surfaces for biological assays and experiments[][1].
Industry: The compound is used in the production of adhesives, coatings, and sealants[][1].
Vergleich Mit ähnlichen Verbindungen
3-(Trichlorosilyl)propyl 2-bromopropanoate can be compared with other similar compounds, such as:
3-(Trimethoxysilyl)propyl 2-bromopropanoate: This compound has a similar structure but contains methoxy groups instead of chlorine atoms, which can affect its reactivity and applications[][1].
3-(Triethoxysilyl)propyl 2-bromopropanoate: Similar to the trimethoxysilyl derivative, this compound contains ethoxy groups and has different hydrolysis and condensation properties[][1].
Eigenschaften
CAS-Nummer |
663174-64-9 |
|---|---|
Molekularformel |
C6H10BrCl3O2Si |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
3-trichlorosilylpropyl 2-bromopropanoate |
InChI |
InChI=1S/C6H10BrCl3O2Si/c1-5(7)6(11)12-3-2-4-13(8,9)10/h5H,2-4H2,1H3 |
InChI-Schlüssel |
WQUKHYISEHIVEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OCCC[Si](Cl)(Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


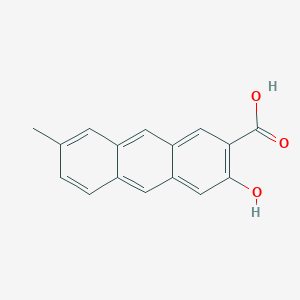
![[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene](/img/structure/B12546318.png)
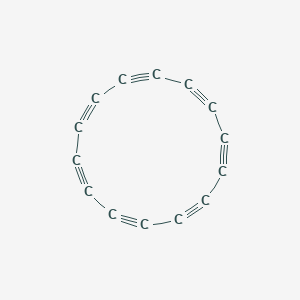
![N-[(1,3-Thiazol-2-yl)sulfanyl]aniline](/img/structure/B12546325.png)

![N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline](/img/structure/B12546341.png)
